4-Bromo-6-nitropyridine-2-sulfonyl chloride
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Overview
Description
4-Bromo-6-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClN2O4S and a molecular weight of 301.50 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-nitropyridine-2-sulfonyl chloride typically involves the nitration of pyridine derivatives followed by sulfonylation and bromination. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3- in water to obtain 3-nitropyridine . This intermediate can be further brominated and sulfonylated under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be displaced by halogens or other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl chloride , acetyl bromide , and organometallic reagents such as organolithiums and organomagnesiums . Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield dihalogenated pyridines, while reactions with organometallic reagents can lead to various substituted pyridine derivatives .
Scientific Research Applications
4-Bromo-6-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-nitropyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in both synthetic chemistry and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitropyridine
- 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
- 2,4-Dichloropyridine
Uniqueness
4-Bromo-6-nitropyridine-2-sulfonyl chloride is unique due to its combination of bromine, nitro, and sulfonyl chloride functional groups, which confer distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .
Properties
Molecular Formula |
C5H2BrClN2O4S |
---|---|
Molecular Weight |
301.50 g/mol |
IUPAC Name |
4-bromo-6-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClN2O4S/c6-3-1-4(9(10)11)8-5(2-3)14(7,12)13/h1-2H |
InChI Key |
OWOCZAYRGLDEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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